2-methylphenyl (2-naphthyloxy)acetate
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Overview
Description
2-methylphenyl (2-naphthyloxy)acetate is an organic compound with the molecular formula C19H16O3 It is a derivative of acetic acid and is characterized by the presence of a 2-methylphenyl group and a 2-naphthyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylphenyl (2-naphthyloxy)acetate typically involves the esterification of 2-naphthyloxyacetic acid with 2-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-methylphenyl (2-naphthyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-methylphenyl (2-naphthyloxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylphenyl (2-naphthyloxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyphenyl (2-naphthyloxy)acetate
- 2-chlorophenyl (2-naphthyloxy)acetate
- 2-nitrophenyl (2-naphthyloxy)acetate
Uniqueness
2-methylphenyl (2-naphthyloxy)acetate is unique due to the presence of the 2-methyl group, which can influence its reactivity and interaction with other molecules. This structural feature can affect the compound’s physical and chemical properties, making it distinct from its analogs .
Properties
IUPAC Name |
(2-methylphenyl) 2-naphthalen-2-yloxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-14-6-2-5-9-18(14)22-19(20)13-21-17-11-10-15-7-3-4-8-16(15)12-17/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNOUALHWNWPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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